REACTION_SMILES
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[CH3:23][C:24](=[O:25])[OH:26].[OH:1][N+:2]([O-:3])=[O:4].[OH:5][c:6]1[c:7]([O:21][CH3:22])[cH:8][c:9]([C:10](=[O:11])[c:12]2[cH:13][cH:14][c:15]([CH3:18])[cH:16][cH:17]2)[cH:19][cH:20]1>>[O-:1][N+:2](=[O:4])[c:20]1[c:6]([OH:5])[c:7]([O:21][CH3:22])[cH:8][c:9]([C:10](=[O:11])[c:12]2[cH:13][cH:14][c:15]([CH3:18])[cH:16][cH:17]2)[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)c2ccc(C)cc2)ccc1O
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)c2ccc(C)cc2)cc([N+](=O)[O-])c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |